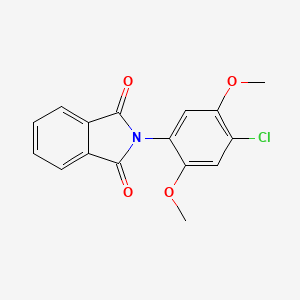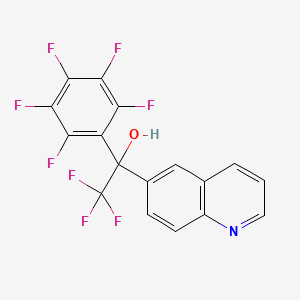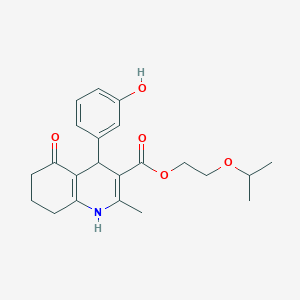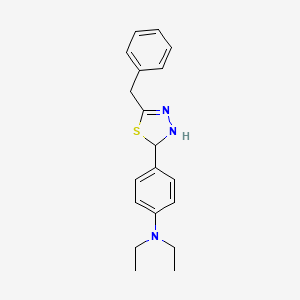
phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanoate is a synthetic compound that has gained increasing attention in scientific research due to its potential biological activities. This compound is also known as Compound 1, and it belongs to the family of isoindoline derivatives.
Wirkmechanismus
The mechanism of action of Compound 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Compound 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately leading to cancer cell death. Inflammatory responses are also regulated by signaling pathways, and Compound 1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Compound 1 inhibits the activity of HDACs, leading to changes in gene expression. It has also been shown to inhibit the activity of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and chemokines. In addition, Compound 1 has been shown to induce apoptosis and cell cycle arrest in cancer cells. In vivo studies have shown that Compound 1 has anti-inflammatory effects in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Compound 1 is its versatility in biological assays. It has been tested in a variety of in vitro and in vivo models, demonstrating its potential as a therapeutic agent for various diseases. Another advantage is its synthetic accessibility, which allows for the production of large quantities of the compound for research purposes. However, one limitation of Compound 1 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Compound 1. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of Compound 1 and its effects on various signaling pathways. Another direction is to optimize the synthesis of Compound 1 to increase its yield and purity. Finally, the development of more water-soluble derivatives of Compound 1 could improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, Compound 1 is a synthetic compound that has shown promising biological activities in scientific research. Its anti-inflammatory, anti-cancer, and anti-bacterial effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis for therapeutic use.
Synthesemethoden
Compound 1 can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 4-nitrobenzaldehyde with glycine to form a Schiff base, which is then cyclized to form an isoindoline derivative. The resulting compound is then esterified with phenylpropanoic acid to yield Compound 1. The synthesis of Compound 1 has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In vitro studies have shown that Compound 1 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, Compound 1 has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
phenyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c26-21-18-8-4-5-9-19(18)22(27)24(21)20(23(28)31-17-6-2-1-3-7-17)14-15-10-12-16(13-11-15)25(29)30/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALLRYFLZOWKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5012827.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5012833.png)
![1-(4-fluorophenyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5012838.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5012844.png)
![1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012855.png)


![N-(4'-methoxy-2-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B5012878.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5012884.png)


![1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)

![3-methoxy-N-[2-(1-pyrrolidinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5012934.png)